2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes an isoindole core, a quinazoline moiety, and a naphthalene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of advanced materials, such as polymers and photochromic materials.
Mechanism of Action
The mechanism of action of 2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities and biological activities.
Quinazoline Derivatives: These compounds, like gefitinib, are known for their anticancer properties and can be compared to the quinazoline moiety in the target compound.
Naphthalene Derivatives: Naphthalene-based compounds, such as naphthalene-2-carboxylic acid, exhibit similar aromatic properties and can be used for comparison.
Uniqueness
The uniqueness of 2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione lies in its multi-functional structure, which combines the properties of isoindole, quinazoline, and naphthalene moieties
Properties
Molecular Formula |
C34H25N3O4 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2-[[2-methoxy-5-(3-naphthalen-1-yl-4-oxo-1,2-dihydroquinazolin-2-yl)phenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C34H25N3O4/c1-41-30-18-17-22(19-23(30)20-36-32(38)25-12-4-5-13-26(25)33(36)39)31-35-28-15-7-6-14-27(28)34(40)37(31)29-16-8-10-21-9-2-3-11-24(21)29/h2-19,31,35H,20H2,1H3 |
InChI Key |
PQCJIWCFFVAGFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54)CN6C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
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